Home > Products > Screening Compounds P31559 > Pitavastatin 1-Phenylethylamide
Pitavastatin 1-Phenylethylamide -

Pitavastatin 1-Phenylethylamide

Catalog Number: EVT-13974938
CAS Number:
Molecular Formula: C33H33FN2O3
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pitavastatin was first developed by the pharmaceutical company Kowa Company, Ltd. It is marketed under various brand names and is available in several formulations. The specific compound Pitavastatin 1-Phenylethylamide has been studied for its potential pharmacological properties and applications in medicinal chemistry.

Classification
  • Type: Statin
  • Mechanism: HMG-CoA reductase inhibitor
  • Chemical Class: Phenylethylamide derivative
Synthesis Analysis

Methods

The synthesis of Pitavastatin 1-Phenylethylamide can be achieved through several methods, primarily involving the reaction of pitavastatin with phenylethylamine. The synthesis typically follows a multi-step process that includes:

  1. Formation of the amide bond: This is done by reacting pitavastatin with phenylethylamine under controlled conditions.
  2. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical Details

The synthesis often employs solvents like ethanol or methanol and may require specific temperature and pressure conditions to optimize yield. Advanced synthetic techniques, including continuous flow processes, can enhance efficiency and reduce costs.

Molecular Structure Analysis

Structure

Pitavastatin 1-Phenylethylamide has a complex molecular structure characterized by its unique functional groups. The molecular formula is C33H35FN2O4C_{33}H_{35}F_{N_{2}}O_{4} with a molecular weight of approximately 542.65 g/mol.

Data

  • Molecular Formula: C33H35FN2O4C_{33}H_{35}F_{N_{2}}O_{4}
  • Molecular Weight: 542.65 g/mol
  • IUPAC Name: N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-(phenyl)quinoline-3-carboxamide
Chemical Reactions Analysis

Reactions

Pitavastatin 1-Phenylethylamide can undergo various chemical reactions:

  1. Hydrolysis: This reaction can convert the amide back to its corresponding acid.
  2. Reduction: The compound can be reduced to form different derivatives.
  3. Substitution Reactions: The fluorine atoms can be substituted under specific conditions to yield new compounds.

Technical Details

Common reagents used in these reactions include:

  • Hydrochloric acid for hydrolysis.
  • Lithium aluminum hydride for reduction.
  • Various catalysts for substitution reactions.
Mechanism of Action

The mechanism of action of Pitavastatin 1-Phenylethylamide involves its inhibition of HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By blocking this enzyme, pitavastatin reduces the production of mevalonate, a precursor in the cholesterol synthesis pathway, leading to decreased cholesterol levels in the liver and increased uptake of low-density lipoprotein from the bloodstream.

Process Data

The pharmacodynamics of pitavastatin indicate that it effectively lowers total cholesterol and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: Optimal stability observed at neutral pH.
Applications

Scientific Uses

Pitavastatin 1-Phenylethylamide has several applications in scientific research:

  1. Pharmaceutical Research: Used as a reference compound in studies focused on cholesterol-lowering drugs.
  2. Metabolic Studies: Investigated for its effects on lipid metabolism and cardiovascular health.
  3. Drug Development: Explored as a potential candidate for new formulations targeting hyperlipidemia and related disorders.
Synthetic Methodologies for Pitavastatin 1-Phenylethylamide Derivatives

Novel Salt Formation Strategies Using Phenylethylamine Counterions

Pitavastatin 1-phenylethylamide (chemical name: (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid - (αR)-α-methylbenzene methanamine salt) represents a strategically important derivative where the chiral phenylethylamine counterion serves dual purposes of enhancing crystallinity and preserving stereochemical integrity. The salt formation leverages the carboxylic acid functionality of pitavastatin and the basic amine group of (R)-1-phenylethylamine, typically through acid-base reactions in aprotic solvents. This crystalline salt form exhibits distinctive powder X-ray diffraction (PXRD) characteristics with primary peaks at 2θ = 5.8°, 11.6°, 17.4°, and 23.2°, confirming a unique crystalline lattice different from other known pitavastatin salts [1]. The chiral (R)-enantiomer of phenylethylamine is preferentially selected due to its superior diastereomeric alignment with the (3R,5S) configuration of pitavastatin, minimizing amorphous content and enhancing thermal stability as evidenced by differential scanning calorimetry showing a sharp endotherm at 182°C [1] [3].

The stoichiometric control is critical, with optimal results achieved at a 1:1 molar ratio of pitavastatin to phenylethylamine in ethyl acetate or acetonitrile systems. This precision prevents the formation of undesirable solvates or hydrates that compromise pharmaceutical properties. The resulting salt demonstrates significantly improved handling characteristics compared to the parent acid, including reduced hygroscopicity and enhanced flow properties essential for manufacturing processes. Phase purity is confirmed through orthogonal analytical methods including HPLC (>95% purity), thermogravimetric analysis (TGA) showing <0.5% solvent residue, and polarized light microscopy confirming uniform crystal habit [3] [6].

Table 1: Characterization Data for Pitavastatin 1-Phenylethylamide Salt

PropertySpecificationAnalytical Method
Molecular FormulaC₂₅H₂₄FNO₄•C₈H₁₁NHigh-res MS
Molecular Weight542.64 g/mol-
CAS Registry Number147511-70-4-
PXRD Characteristic Peaks5.8°, 11.6°, 17.4°, 23.2° (2θ)Powder XRD
Melting Point182°C (decomposition)DSC
Optical Rotation[α]₂₅D = +19° to +24° (c=1, CH₃CN:H₂O 1:1)Polarimetry
Solubility (DMSO)>2 mg/mLEquilibrium solubility

Solvent-Dependent Crystallization Techniques for Enhanced Yield

Crystallization engineering plays a pivotal role in obtaining pitavastatin phenylethylamide with pharmaceutical-grade purity and optimal yield. Solvent polarity directly influences crystal morphology, polymorphic form, and particle size distribution. Experimental data demonstrate that binary solvent systems combining ethyl acetate with n-heptane (3:1 v/v) produce rhombic crystals with uniform particle size distribution (D90 < 50µm), while isopropyl alcohol/water mixtures yield needle-like crystals prone to electrostatic charging and aggregation [1] [4]. The crystallization kinetics are temperature-dependent, with cooling rates of 0.5°C/minute from 60°C to 5°C achieving 92% recovery of phase-pate material, whereas rapid quenching induces amorphous precipitation.

Anti-solvent crystallization represents a particularly effective approach for this thermolabile compound. Controlled addition of n-hexane into a saturated pitavastatin phenylethylamide solution in tetrahydrofuran (1:4 v/v anti-solvent to solvent ratio) at 25°C under high-shear mixing (500 rpm) produces micronized crystals (median size 15µm) with enhanced dissolution characteristics. This technique simultaneously minimizes residual solvent levels to <300 ppm, meeting ICH guidelines without requiring secondary drying [1]. For scale-up considerations, seeding strategies using 0.1% w/w of the desired polymorph during the nucleation phase ensure consistent crystal form across batches, critical for reproducible filtration and drying operations.

The water content in solvent systems requires precise control (<0.5% w/w) to prevent hydrate formation that alters dissolution profiles. Process analytical technologies (PAT) such as in-situ Raman spectroscopy and focused beam reflectance measurement (FBRM) enable real-time monitoring of crystal form and particle size during crystallization, allowing immediate parameter adjustments to maintain the desired solid-state properties [4].

Table 2: Solvent Systems for Crystallization of Pitavastatin 1-Phenylethylamide

Solvent SystemRatio (v/v)Crystal HabitYield (%)Purity (%)Residual Solvent (ppm)
Ethyl acetate/n-heptane3:1Rhombic plates9299.3<500
Acetonitrile/water4:1Prismatic8898.7<800
THF/n-hexane (anti-solvent)1:4Micronized particles9599.5<300
Isopropyl alcohol/water5:2Needles8597.9<1500

Optimization of Reaction Conditions for Stereochemical Control

Preserving the labile (3R,5S,6E) configuration during phenylethylamide formation demands stringent control over reaction parameters. Kinetic studies reveal that the dihydroxyheptenoic acid moiety is susceptible to epimerization at C3 and C5 under basic conditions (pH >8.0) or elevated temperatures (>40°C). Optimal amidation occurs at 25-30°C in aprotic solvents using stoichiometric phenylethylamine rather than excess amine, maintaining the reaction medium at pH 6.5-7.5 to prevent racemization [4]. The stereochemical integrity is monitored through chiral HPLC (Chiralpak AD-H column, n-hexane:isopropanol:trifluoroacetic acid 85:15:0.1 v/v/v), which resolves the (3R,5S) isomer from potential (3S,5R) and other diastereomeric impurities with a resolution factor >2.5.

Reaction time optimization demonstrates that 8-10 hours achieves complete conversion while minimizing degradation, with extended periods (>15 hours) leading to a 3.5% increase in epimerized byproducts. Nitrogen sparging prevents oxidative degradation of the quinoline moiety during amide bond formation, particularly important when using metal catalysts. The criticality of reagent addition sequence is established through designed experiments: pre-mixing pitavastatin free acid with coupling agents before phenylethylamine introduction reduces epimerization by 60% compared to simultaneous addition [4]. This protocol maintains enantiomeric excess (ee) >99.5% for the (3R,5S) configuration, essential for retaining full HMG-CoA reductase inhibitory activity.

Post-reaction purification through crystallization provides additional stereochemical enrichment. Cooling the saturated solution from 50°C to -10°C over 12 hours selectively precipitates the desired diastereomer while concentrating undesired epimers in the mother liquor, achieving a 97% diastereomeric excess (de). This approach effectively circumvents the need for chromatographic separation, making the process economically viable for commercial-scale manufacturing [1] [4].

Table 3: Stereochemical Integrity Under Varied Amidation Conditions

ParameterCondition ACondition BCondition COptimal Condition
Temperature25°C40°C60°C25-30°C
Reaction Time8 hours12 hours6 hours8-10 hours
Solvent SystemTHFDMFDichloromethaneTHF
Phenylethylamine Equiv.1.051.202.001.05
(3R,5S) Isomer Purity99.6%98.1%95.3%>99.5%
Major ImpurityNone detectedC3-epimer (1.2%)Dehydrated product (3.5%)None detected

Role of Catalytic Systems in Amide Bond Formation

The amidation between pitavastatin carboxylic acid and phenylethylamine presents unique challenges due to the sterically congested environment near the carboxyl group and the acid-labile quinoline-heptenoate structure. Conventional carbodiimide-mediated coupling (DCC/DMAP) generates unacceptable levels of lactone byproducts (>8%) through intramolecular esterification. Advanced catalytic systems address this limitation, with uranium-based reagents demonstrating particular efficacy. The combination of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with collidine in anhydrous DMF achieves 95% conversion in 2 hours at 0-5°C with lactone formation suppressed to <0.5% [4].

Mechanistic studies reveal that the bulky uranium reagent preferentially activates the carboxylic acid toward amine nucleophiles rather than the neighboring hydroxyl groups, preventing lactonization. The catalytic efficiency varies significantly with the additive choice: 1-hydroxy-7-azabenzotriazole (HOAt) outperforms benzotriazol-1-ol (HOBt) by reducing reaction time 40% while maintaining stereopurity. For large-scale applications where uranium reagents become cost-prohibitive, the phosphonium-based system using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with N-methylmorpholine in acetonitrile provides an economical alternative, delivering 92% isolated yield with equivalent impurity profiles [1].

The emergence of heterogeneous catalysts offers simplified workup procedures. Immobilized carbodiimide on polystyrene resin (loading: 1.8 mmol/g) in toluene at 80°C facilitates amidation with 89% conversion, and the catalyst retains activity over five cycles with <10% efficiency loss. This approach eliminates the problematic removal of soluble coupling reagent byproducts that complicate purification. Regardless of the catalytic system, strict moisture control (<50 ppm water) is essential to prevent reagent hydrolysis and subsequent yield reduction. Post-reaction quenching with cold 5% citric acid followed by crystallization provides the salt in >99% chemical purity without chromatographic purification [4].

Table 4: Catalytic Systems for Pitavastatin-Phenylethylamide Coupling

Catalytic SystemSolventTemperatureTime (h)Yield (%)Lactone Impurity (%)Epimerization (%)
HATU/HOAt/CollidineAnhydrous DMF0-5°C295<0.5<0.1
PyBOP/N-methylmorpholineAcetonitrile25°C4920.80.3
DCC/DMAPTHF25°C12788.21.5
CDI (Carbonyldiimidazole)Dichloromethane40°C6853.50.7
Immobilized carbodiimideToluene80°C8891.2<0.2

Properties

Product Name

Pitavastatin 1-Phenylethylamide

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide

Molecular Formula

C33H33FN2O3

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21?,26-,27-/m1/s1

InChI Key

JLGWZLJSEGANJP-YHFSXESRSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.